molecular formula C23H16FN5O2 B5277850 4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine

4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine

Cat. No.: B5277850
M. Wt: 413.4 g/mol
InChI Key: QGCWJVPEYUGVGU-MYYYXRDXSA-N
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Description

4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine is a complex organic compound with a unique structure that includes fluorophenyl, nitrophenyl, and phenylpyrimidinamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine typically involves multiple steps. One common method includes the condensation of 4-fluoroaniline with 2-nitrobenzaldehyde to form the Schiff base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium hydroxide or potassium carbonate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can lead to various substituted phenyl derivatives.

Scientific Research Applications

4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenyl sulfone: Similar in structure but lacks the nitrophenyl and pyrimidinamine groups.

    4-Fluorophenol: Contains the fluorophenyl group but differs significantly in overall structure.

Uniqueness

4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O2/c24-19-12-10-17(11-13-19)21-14-20(16-6-2-1-3-7-16)26-23(27-21)28-25-15-18-8-4-5-9-22(18)29(30)31/h1-15H,(H,26,27,28)/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCWJVPEYUGVGU-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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